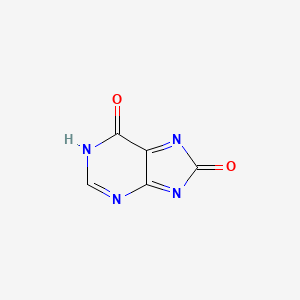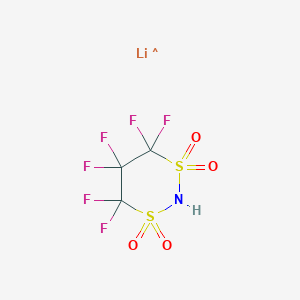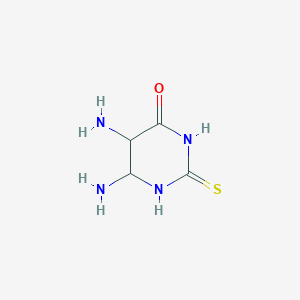![molecular formula C24H32F3N3O13 B12352814 D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-: is a complex organic compound with a molecular formula of C24H32F3N3O13 and a molecular weight of 627.52 g/mol . This compound is a derivative of D-Mannose, a six-carbon sugar that is an epimer of glucose. The unique structure of this compound, which includes a trifluoromethyl-diazirine group, makes it particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- typically involves multiple steps. One common approach starts with the protection of D-Mannose to form a tetra-O-benzyl derivative . This is followed by the introduction of the trifluoromethyl-diazirine group through a series of reactions involving diazotization and subsequent coupling with the benzoyl group. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diazirine group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a photoaffinity label due to its diazirine group, which can form covalent bonds with target molecules upon exposure to UV light . This property is useful in studying molecular interactions and identifying binding sites.
Biology
In biological research, the compound is employed to investigate protein-carbohydrate interactions. The D-Mannose moiety allows it to bind to specific proteins, making it a valuable tool in glycomics and proteomics studies .
Medicine
In medicine, the compound’s ability to inhibit bacterial adhesion makes it a potential therapeutic agent for preventing urinary tract infections . Its unique structure also allows it to be used in drug delivery systems to target specific cells or tissues.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its photo-reactive properties enable the creation of surfaces with specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- involves its ability to form covalent bonds with target molecules upon UV irradiation . The diazirine group, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This property is exploited in photoaffinity labeling to study molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A six-carbon sugar similar to D-Mannose but differs in the configuration of the hydroxyl group at the C-2 position.
D-Galactose: Another six-carbon sugar that is an epimer of glucose at the C-4 position.
D-Mannose-4-13C: A labeled version of D-Mannose used in metabolic studies.
Uniqueness
The uniqueness of D-Mannose, 4,4’-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis- lies in its trifluoromethyl-diazirine group, which imparts photo-reactive properties. This makes it particularly valuable in applications requiring covalent modification of target molecules upon UV exposure.
Propiedades
Fórmula molecular |
C24H32F3N3O13 |
|---|---|
Peso molecular |
627.5 g/mol |
Nombre IUPAC |
N-[(4R,5R,6S)-4-[(1R)-1,2-dihydroxyethyl]-4,5,6-trihydroxy-7-oxo-1-[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyheptan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
InChI |
InChI=1S/C24H32F3N3O13/c25-24(26,27)23(29-30-23)12-3-1-11(2-4-12)21(41)28-13(5-22(42,17(38)9-34)20(40)16(37)8-33)10-43-19(15(36)7-32)18(39)14(35)6-31/h1-4,6,8,13-20,32,34-40,42H,5,7,9-10H2,(H,28,41)/t13?,14-,15-,16-,17-,18-,19-,20-,22-/m1/s1 |
Clave InChI |
NDDPPZMGCZVKFK-KXEVZAISSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NC(C[C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O)CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)C2(N=N2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CC(C(CO)O)(C(C(C=O)O)O)O)COC(C(CO)O)C(C(C=O)O)O)C2(N=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)


![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)




![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)
